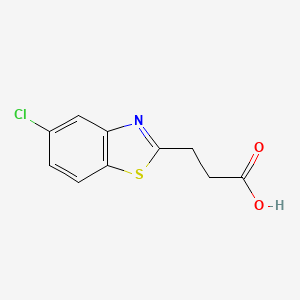

3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid

Descripción general

Descripción

3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid (CBPA) is an organic compound with a molecular formula of C7H5ClO2S. It is a colorless solid that is insoluble in water and has a melting point of 164-168°C. CBPA is a substituted benzothiazole with a chlorine atom at the 5-position. It has a variety of applications in scientific research and industrial production.

Aplicaciones Científicas De Investigación

HDAC6 Inhibitor

The compound has been found to bind in the ubiquitin binding pocket of the HDAC6 zinc-finger domain . This makes it a potential inhibitor of HDAC6, a protein that plays a crucial role in various biological processes, including signal transduction, cell cycle progression, and developmental events .

Proteomics Research

“3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, localization, and more .

Treatment of Neurodegenerative Disorders

The compound may be useful in the treatment of various neurodegenerative disorders such as Huntington’s disease, Alzheimer’s disease, Parkinson’s disease, and AIDS-dementia complex . These diseases are characterized by the progressive loss of structure or function of neurons, including death of neurons .

Treatment of Inflammatory Conditions

The compound may be useful in the treatment of conditions associated with systemic inflammatory response syndrome (SIRS), sepsis, cardiovascular shock, severe trauma, acute lung injury, and acute respiratory distress syndrome . These conditions involve an inflammatory state affecting the whole body, frequently a response of the immune system to infection .

Treatment of Kidney Diseases

The compound may be useful in the treatment of chronic kidney disease, acute kidney disease, and acute kidney injury . These conditions involve the gradual loss of kidney function over time, leading to the accumulation of harmful levels of fluid, electrolytes, and wastes in the body .

Anti-inflammatory and Analgesic Activities

Derivatives of benzothiazole, which includes “3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid”, have been developed and screened against anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving pain and inflammation .

Mecanismo De Acción

Target of Action

The primary target of 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid is the Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the histone deacetylase family, which plays a crucial role in numerous biological processes, including gene expression, cell cycle progression, and developmental events .

Mode of Action

The compound binds to the zinc-finger ubiquitin-binding domain (Zf-UBD) of HDAC6 . This interaction competes with ubiquitin binding, thereby inhibiting the function of HDAC6 . The crystal structure of the compound bound in the ubiquitin binding pocket of the HDAC6 zinc-finger domain has been determined .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific context of its use. Given its mode of action, it is likely that the compound could influence gene expression and cell cycle progression by inhibiting HDAC6 .

Propiedades

IUPAC Name |

3-(5-chloro-1,3-benzothiazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c11-6-1-2-8-7(5-6)12-9(15-8)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBLVHSXXWQLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B3372250.png)

![Ethyl 8-cyano-3-iodoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3372270.png)

![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid](/img/structure/B3372280.png)

![C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B3372312.png)

![2-(Chloromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B3372326.png)